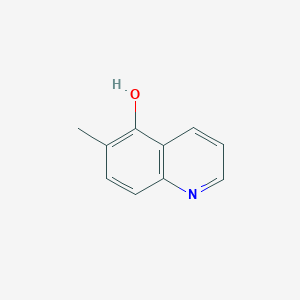

6-Methylquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-9-8(10(7)12)3-2-6-11-9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMNWHYDZZZKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylquinolin 5 Ol and Its Derivatives

Classical and Established Quinoline (B57606) Synthesis Protocols

The following sections detail established protocols for quinoline synthesis, outlining their general mechanisms and specific applicability to the formation of 6-Methylquinolin-5-ol. These reactions, named after their discoverers, remain fundamental in organic synthesis. iipseries.orgjptcp.com

The Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. wikipedia.orgnih.gov The reaction typically involves heating an aniline (B41778) derivative with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used. iipseries.orgwikipedia.org

The mechanism proceeds in several steps:

Dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgyoutube.com

A Michael-type conjugate addition of the aniline derivative to the acrolein.

Acid-catalyzed cyclization of the intermediate.

Dehydration followed by oxidation to yield the aromatic quinoline ring system. youtube.com

To synthesize this compound via the Skraup reaction, the required starting material would be 3-Amino-4-methylphenol . The substitution pattern on the aniline ring directly dictates the final positions of the methyl and hydroxyl groups on the resulting quinoline.

Table 1: Overview of the Skraup Synthesis

| Feature | Description |

|---|---|

| Reactants | Aniline derivative, Glycerol, Sulfuric Acid, Oxidizing Agent |

| Product | Substituted Quinoline |

| Key Intermediate | Acrolein (formed in situ) |

| Mechanism Steps | Dehydration, Conjugate Addition, Cyclization, Oxidation |

| Conditions | Typically harsh, involving strong acid and high temperatures |

The Doebner-von Miller reaction is a modification of the Skraup synthesis, offering greater versatility in the final product. wikipedia.org It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid. nih.govsynarchive.com This method is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

The reaction mechanism is a subject of debate, but a proposed pathway involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.orgnih.gov A key feature is that the α,β-unsaturated carbonyl can be formed in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org

For the synthesis of this compound, 3-Amino-4-methylphenol would be reacted with an appropriate α,β-unsaturated carbonyl compound like acrolein or its precursors.

Table 2: Doebner-von Miller Reaction Summary

| Feature | Description |

|---|---|

| Reactants | Aniline derivative, α,β-Unsaturated Carbonyl Compound, Acid Catalyst |

| Product | Substituted Quinoline |

| Flexibility | Allows for substitution at the 2- and 4-positions of the quinoline ring |

| Catalysts | Brønsted acids (e.g., HCl) or Lewis acids (e.g., SnCl₄) |

| Note | Often provides better yields and milder conditions than the Skraup synthesis |

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info The resulting intermediate undergoes a thermal cyclization at high temperatures, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org

The key steps are:

Nucleophilic substitution of the ethoxy group of the malonic ester by the aniline.

Thermal electrocyclic ring closure. d-nb.info

Hydrolysis of the ester group.

Decarboxylation to form the final product. mdpi.com

To produce a derivative related to this compound using this method, 3-Amino-4-methylphenol would be the starting aniline. The reaction would yield 5-hydroxy-6-methylquinolin-4-ol.

Table 3: Gould-Jacobs Reaction Characteristics

| Feature | Description |

|---|---|

| Reactants | Aniline derivative, Alkoxymethylenemalonic ester |

| Initial Product | 4-Hydroxy-3-carboalkoxyquinoline |

| Final Product | 4-Hydroxyquinoline derivative |

| Key Condition | High temperature for the intramolecular cyclization step mdpi.comablelab.eu |

| Utility | Effective for anilines with electron-donating groups wikipedia.org |

The Friedländer synthesis provides a direct route to quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgalfa-chemistry.com The reaction is a condensation followed by a cyclodehydration, which can be catalyzed by either acids or bases. alfa-chemistry.comresearchgate.net

Two primary mechanistic pathways are proposed:

An initial aldol condensation between the two carbonyl compounds, followed by the formation of a Schiff base and cyclization.

Initial formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular aldol-type condensation. wikipedia.org

To synthesize this compound via the Friedländer route, the required precursors would be 2-Amino-5-hydroxy-4-methylbenzaldehyde and a simple carbonyl compound like acetaldehyde .

Table 4: Overview of the Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group |

| Product | Substituted Quinoline |

| Catalysis | Can be acid-catalyzed (e.g., p-toluenesulfonic acid, iodine) or base-catalyzed wikipedia.orgalfa-chemistry.com |

| Advantage | A straightforward and convergent method for building the quinoline ring clockss.org |

| Limitation | The availability of the required substituted 2-aminoaryl carbonyl compound |

The Pfitzinger reaction is a valuable method for synthesizing quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgresearchgate.net

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.org

To apply this reaction to the synthesis of a this compound derivative, one would start with 5-Hydroxy-6-methylisatin . Reacting this with a suitable carbonyl compound would produce 5-hydroxy-6-methylquinoline-4-carboxylic acid, which could potentially be decarboxylated.

Table 5: Pfitzinger Reaction Details

| Feature | Description |

|---|---|

| Reactants | Isatin derivative, Carbonyl Compound, Strong Base |

| Product | Quinoline-4-carboxylic acid derivative |

| Key Starting Material | Isatin, which provides the nitrogen and C2 atom of the quinoline ring |

| Condition | Strongly alkaline medium ijsr.net |

| Variation | The Halberkann variant uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids wikipedia.org |

The Conrad-Limpach synthesis is used to prepare 4-hydroxyquinolines (4-quinolones) from the condensation of anilines with β-ketoesters. wikipedia.org The reaction conditions determine the initial step; typically, at lower temperatures, the aniline attacks the keto group. The resulting intermediate is then heated to high temperatures (around 250 °C), often in an inert, high-boiling solvent like mineral oil, to induce cyclization and elimination of alcohol, forming the 4-quinolone. wikipedia.orgsynarchive.comnih.gov

The mechanism involves:

Formation of a Schiff base or enamine from the aniline and β-ketoester.

A high-temperature, electrocyclic ring-closing reaction.

Tautomerization to the stable 4-quinolone product. wikipedia.org

For the synthesis of this compound, the starting materials would be 3-Amino-4-methylphenol and a β-ketoester such as ethyl acetoacetate . This would yield 5-hydroxy-6-methyl-4-methylquinolin-2-ol or a related isomer depending on the exact ketoester and conditions.

Table 6: Conrad-Limpach Reaction Summary

| Feature | Description |

|---|---|

| Reactants | Aniline derivative, β-Ketoester |

| Product | 4-Hydroxyquinoline (4-Quinolone) derivative |

| Key Condition | High temperature (~250 °C) for cyclization synarchive.com |

| Solvents | High-boiling inert solvents like mineral oil or diphenyl ether improve yields mdpi.comnih.gov |

| Related Synthesis | The Knorr quinoline synthesis, which yields 2-hydroxyquinolines under different conditions wikipedia.org |

Targeted Synthesis of this compound and Related Hydroxyquinolines

The specific synthesis of this compound and other hydroxyquinolines can be achieved through several targeted methods. These approaches often involve the introduction of a hydroxyl group onto a pre-existing quinoline scaffold.

Oxidation Pathways

Direct oxidation of the C-H bond at the 5-position of 6-methylquinoline (B44275) presents a potential, though challenging, route to this compound. While specific literature detailing this direct oxidation is not prevalent, the principles of aromatic oxidation suggest that potent oxidizing agents would be necessary. The reaction would likely suffer from regioselectivity issues, with other positions on the quinoline ring also being susceptible to oxidation. The presence of the activating methyl group at the 6-position could further complicate the selective oxidation at the adjacent C-5 position.

Radical Oxidative Bromination Approaches

A multi-step approach involving radical oxidative bromination could theoretically yield this compound. This process would begin with the bromination of 6-methylquinoline at the 5-position. Subsequent conversion of the bromo-substituent to a hydroxyl group, for instance, via a nucleophilic substitution reaction, would then yield the desired product. This method's success is contingent on the selective bromination at the C-5 position, which can be influenced by the choice of brominating agent and reaction conditions.

Nucleophilic Substitution Routes to Hydroxyl Derivatives

Nucleophilic aromatic substitution (SNAr) provides a more controlled and widely applicable method for the synthesis of hydroxyquinolines. This strategy involves the substitution of a suitable leaving group, such as a halogen or a nitro group, by a nucleophilic hydroxide source. For the synthesis of this compound, this would typically involve the preparation of a precursor like 5-chloro-6-methylquinoline (B3301273) or 5-nitro-6-methylquinoline. The electron-withdrawing nature of the quinoline ring facilitates the nucleophilic attack, particularly at positions activated by electron-withdrawing substituents. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles has been demonstrated, showcasing the viability of this approach on the quinoline framework. researchgate.netmdpi.com The vicarious nucleophilic substitution of hydrogen (VNS) is another powerful method for introducing substituents onto electron-deficient aromatic rings like nitroquinolines. nih.gov

Modern and Green Synthetic Strategies for Quinoline Analogues

Recent advancements in synthetic chemistry have focused on the development of more efficient, environmentally friendly, and atom-economical methods for the synthesis of quinoline derivatives. nih.gov These modern strategies often employ novel catalytic systems and energy sources to improve reaction outcomes and reduce environmental impact.

Transition Metal-Mediated Syntheses

Transition metal catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds, including quinolines. iaea.orgeurekaselect.comresearchgate.net These methods offer significant advantages over traditional synthetic routes by enabling the construction of the quinoline core from readily available starting materials under milder conditions. ias.ac.in Catalysts based on copper, palladium, rhodium, and iron have been successfully employed in various cyclization and functionalization reactions to produce a diverse range of quinoline analogues. ias.ac.in For example, copper-catalyzed one-pot reactions involving anilines and aldehydes have been developed for the efficient synthesis of substituted quinolines. ias.ac.in These transition metal-mediated protocols are often characterized by their high efficiency and the ability to construct complex molecular architectures. eurekaselect.comresearchgate.net

| Catalyst | Reactants | Product | Key Features |

| Copper salts | Anilines, Aldehydes | Substituted Quinolines | One-pot synthesis, C-H functionalization. ias.ac.in |

| Rhodium complexes | Aniline derivatives, Alkynyl esters | Quinoline Carboxylates | Regioselective, dual role of catalyst. |

| Iron salts | Arylnitrones, Vinyl acetates | Disubstituted Quinolines | Moderate to good yields. ias.ac.in |

| Palladium complexes | 2-iodoanilines, Alkynyl aryl ketones | 2,4-disubstituted Quinolines | Cyclization reaction. |

Ultrasound-Assisted Protocols

The application of ultrasound irradiation in organic synthesis has emerged as a valuable green chemistry tool. nih.gov Ultrasound-assisted synthesis of quinoline derivatives offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and milder reaction conditions. rsc.orgmdpi.comroyalsocietypublishing.orgnih.gov The phenomenon of acoustic cavitation, generated by ultrasound waves, enhances mass transfer and accelerates reaction rates. This technique has been successfully applied to various reactions for synthesizing quinoline-based compounds, such as multicomponent reactions and the synthesis of hybrid molecules. rsc.orgroyalsocietypublishing.org For instance, the use of SnCl₂·2H₂O as a precatalyst in a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water provides an efficient and rapid synthesis of 2-substituted quinolines. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Advantages |

| Multicomponent Reaction | Aminopyrimidinones, Dimedone, Aromatic aldehydes | Acetic acid, Ultrasound Irradiation | Pyrimido[4,5-b]quinoline derivatives | Good yields, short reaction times, no metallic catalysts. royalsocietypublishing.org |

| Three-Component Reaction | Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Ultrasound, Water | 2-substituted Quinolines | Rapid synthesis, good yields, green solvent. nih.gov |

| Conjugation Reaction | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, Aromatic acid hydrazides | Ultrasound Irradiation | Piperidinyl-quinoline acylhydrazones | Excellent yields, reaction time of 4-6 minutes. mdpi.com |

| C2-Sulfonation | N-oxide quinoline, Sulfonyl chloride | Zn-dust, Ultrasound, Water | Sulfonated quinoline | Moderate yield, green solvent. nih.gov |

Non-Metal Catalyzed Methods

In the pursuit of more sustainable and environmentally friendly synthetic routes, non-metal catalyzed methods for quinoline synthesis have gained significant attention. These approaches avoid the use of potentially toxic and expensive transition metals.

One notable strategy involves the use of iodine as a catalyst. For instance, a facile functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed to synthesize quinoline derivatives from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines. acs.org This method offers a mild approach to the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds, avoiding the need for transition metals. acs.org The reaction demonstrates excellent functional group tolerance and can be scaled up, providing an efficient and environmentally friendly route to valuable quinoline structures. acs.org

Another approach utilizes Brønsted acids to promote one-pot multicomponent reactions. This has been demonstrated in the synthesis of fused nitrogen heterocycles, showcasing a rapid assembly of reactants under mild conditions. researchgate.net Modifications to established methods like the Skraup and Doebner reactions have also been explored, aiming to mitigate the harsh conditions and improve yields typically associated with these classic syntheses. mdpi.com For example, the use of microwave irradiation has been shown to reduce reaction times and increase yields in the Skraup reaction. mdpi.com

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity. rsc.orgnih.gov

Several MCRs have been successfully employed for the synthesis of a wide variety of quinoline scaffolds. rsc.org These reactions allow for the construction of complex molecular architectures in a convergent manner. rsc.org The versatility of MCRs enables the introduction of diverse functional groups and substitution patterns, which is particularly valuable in medicinal chemistry and materials science. rsc.org

For instance, a three-component reaction for the preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives has been reported. researchgate.net Another example is the one-pot, three-component Povarov-type reaction used to synthesize 3H-pyrazolo[4,3-f]quinolones, which have been investigated as potential ROCK inhibitors. mdpi.com The Ugi reaction is another versatile MCR that can be used to form various heterocyclic compounds, including those with a quinoline core. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Povarov-type Reaction | Indazol-5-amines, methylene (B1212753) active ketones, aldehydes | HCl (catalytic) | 3H-pyrazolo[4,3-f]quinolones mdpi.com |

| Three-Component Reaction | N,N′-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide), aldehydes, 1H-tetrazol-5-amine | Not specified | Tetrazolo[1,5-a]pyrimidine-6-carboxamides researchgate.net |

| Ugi Reaction | Isocyanide, acid, amine, aldehyde/ketone | Various | α-acylaminoamides (precursors to various heterocycles) nih.gov |

C-H Functionalization Approaches

Transition metal catalysis plays a significant role in many C-H functionalization reactions of quinolines. nih.gov Various metals, including palladium, rhodium, copper, and iridium, have been employed to achieve regioselective functionalization at different positions of the quinoline ring. nih.govnih.gov For example, palladium-catalyzed C2 arylation of quinoline N-oxides with aryl bromides has been reported. nih.gov Similarly, rhodium catalysis has been used for the ortho-C-H bond activation of anilines in the synthesis of quinoline carboxylates. mdpi.com

Recent advancements have also focused on the functionalization of distal positions of the quinoline ring, which are traditionally more challenging to access. nih.gov These methods often rely on the use of directing groups to control the regioselectivity of the C-H activation step. nih.gov

Regioselective Synthesis of Substituted Quinoline Systems

The ability to control the position of substituents on the quinoline ring is crucial for tailoring the properties of the final molecule. Regioselective synthesis allows for the precise placement of functional groups, which is essential for structure-activity relationship studies in drug discovery and for the development of new materials.

Deuteration Strategies and Isotopic Labeling

The introduction of deuterium (B1214612) into a molecule, known as deuteration, is a valuable tool in various fields of chemical research. It can be used to investigate reaction mechanisms, study metabolic pathways of drugs, and as an internal standard in mass spectrometry.

A metal-free, regioselective deuteration of hydroxyquinoline derivatives has been developed using a modified Skraup-Doebner-Von Miller synthesis. mostwiedzy.pl This method utilizes readily available and low-cost reagents, such as deuterated water (D₂O) in the presence of an acid or base, to achieve H/D isotope exchange at specific positions of the quinoline ring. mostwiedzy.pl This approach provides a green and efficient way to prepare isotopically labeled quinolines for various research applications. mostwiedzy.pl

Selective Formylation Techniques (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff)

Formylation, the introduction of a formyl group (-CHO), is a key transformation in organic synthesis as the aldehyde functionality can be further converted into a wide range of other functional groups. Several classic methods can be applied for the selective formylation of quinoline systems, particularly those activated by a hydroxyl group, such as this compound.

While specific examples for this compound are not detailed in the provided context, the principles of these reactions are well-established for phenolic compounds.

Reimer-Tiemann Reaction: This reaction typically involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like dimethylformamide (DMF), to formylate activated aromatic rings.

Duff Reaction: This reaction employs hexamethylenetetramine as the formylating agent for the ortho-formylation of phenols.

The choice of method would depend on the desired regioselectivity and the compatibility with other functional groups present in the this compound molecule.

Synthesis of Precursors and Intermediates for this compound Derivatives

The synthesis of complex this compound derivatives often relies on the preparation of key precursors and intermediates. These building blocks can be designed to incorporate specific functional groups that can be later modified to generate a library of target compounds.

One common strategy involves the synthesis of amino-substituted uracil (B121893) derivatives, which can serve as precursors for a variety of heterocyclic systems. For example, 6-amino-5-carboxamidouracils are important intermediates for the preparation of 8-substituted xanthines. frontiersin.org These precursors can be synthesized by the condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids using coupling reagents. frontiersin.org

Another approach is the synthesis of substituted anilines, which are key starting materials for many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions. For example, the synthesis of 2-methyl-6-nitroquinoline (B57331) often starts from p-nitroaniline. nih.gov The nitro group can later be reduced to an amino group, which can then be further functionalized.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org In the case of 6-Methylquinolin-5-ol, the reaction proceeds via the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a cationic intermediate known as a Wheland intermediate or sigma complex. wikipedia.orglibretexts.org Aromaticity is subsequently restored by the loss of a proton. masterorganicchemistry.com

The quinoline (B57606) ring system presents two rings for potential substitution: the benzene (B151609) ring and the pyridine (B92270) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. This effect is amplified if the nitrogen becomes protonated or coordinates with a Lewis acid catalyst during the reaction. wikipedia.org Therefore, electrophilic substitution occurs preferentially on the activated benzene ring.

The directing effects of the existing substituents determine the regioselectivity of the substitution. The hydroxyl group at C-5 is a powerful activating ortho-, para-director, while the methyl group at C-6 is a weaker activating ortho-, para-director. The strongest activating group, the hydroxyl group, will primarily direct incoming electrophiles to position C-8 (para) and position C-6 (ortho). Since the C-6 position is already occupied by the methyl group, substitution is strongly favored at the C-8 position. To a lesser extent, substitution may also occur at the C-7 position, influenced by the methyl group.

Common electrophilic aromatic substitution reactions applicable to this compound are summarized below.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 8-Nitro-6-methylquinolin-5-ol |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 8-Bromo-6-methylquinolin-5-ol |

| Sulfonation | Fuming H₂SO₄ | 6-Methyl-5-hydroxyquinoline-8-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 8-Alkyl-6-methylquinolin-5-ol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 8-Acyl-6-methylquinolin-5-ol |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline ring can occur through different mechanisms, most notably nucleophilic aromatic substitution (SNAr). nih.gov The SNAr mechanism typically requires two main features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. nih.gov

The parent this compound molecule lacks a suitable leaving group and is rich in electron-donating groups, making it unreactive towards direct SNAr. However, derivatives of this compound can be synthesized to undergo such reactions. For instance, if a halogen were introduced at the C-4 position of the pyridine ring, this position would be activated for nucleophilic attack. Studies on related 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the 4-chloro group is readily displaced by various nucleophiles, including hydrazines, azides, and amines. mdpi.comresearchgate.net This indicates that a derivative like 4-chloro-6-methylquinolin-5-ol would be susceptible to nucleophilic substitution at the C-4 position.

Another pathway is Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom. nih.gov This reaction often requires the presence of a nitro group to activate the ring and proceeds via the addition of a nucleophile to an electron-deficient carbon, followed by the elimination of a hydrogen atom from the resulting σ-adduct. nih.gov For this compound to undergo VNS, it would first need to be nitrated (e.g., at the C-8 position).

| Reaction Type | Requirement | Potential Nucleophiles | Example Product (from derivative) |

| SNAr | Leaving group (e.g., Cl at C-4) | NH₃, RNH₂, RO⁻, N₃⁻ | 4-Amino-6-methylquinolin-5-ol |

| VNS | Activating group (e.g., NO₂ at C-8) | Carbanions | 7-(Nitromethyl)-8-nitro-6-methylquinolin-5-ol |

Oxidation Reactions of the Quinoline Scaffold and Substituents

The this compound molecule has several sites susceptible to oxidation: the methyl group, the phenol (B47542) ring, and the quinoline scaffold itself. The outcome of an oxidation reaction is highly dependent on the oxidizing agent and reaction conditions.

Oxidation of the Methyl Group: The methyl group at C-6 is at a benzylic position, making it prone to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can oxidize the methyl group to a carboxylic acid, yielding 5-hydroxyquinoline-6-carboxylic acid. Milder oxidation could potentially lead to the corresponding aldehyde or alcohol.

Oxidation of the Phenolic Ring: Phenols are easily oxidized. The hydroxyl group at C-5 makes this part of the molecule susceptible to oxidation, which can lead to the formation of quinone-type structures under specific conditions. For example, oxidation could yield 6-methylquinoline-5,8-dione.

Oxidation of the Quinoline Ring: The quinoline ring itself can be oxidized, often leading to ring cleavage. Enzymatic and microbial oxidation of quinoline derivatives is known to initiate hydroxylation, frequently at the C-2 position, to form a carbostyril (quinolinone) derivative. rsc.org Strong chemical oxidation can lead to the cleavage of the benzene ring, producing pyridine-dicarboxylic acids.

Reduction Reactions of the Quinoline Ring System

The quinoline ring system can be fully or partially reduced, typically through catalytic hydrogenation. The pyridine ring is generally more susceptible to reduction than the benzene ring.

Partial Reduction: Under mild to moderate hydrogenation conditions (e.g., H₂ with catalysts like Platinum, Palladium, or Raney Nickel at lower pressures and temperatures), the pyridine ring is selectively reduced. This reaction would convert this compound into 6-methyl-1,2,3,4-tetrahydroquinolin-5-ol .

Complete Reduction: Under more vigorous conditions (higher pressure and temperature), both the pyridine and benzene rings can be reduced. This exhaustive hydrogenation results in the formation of 6-methyldecahydroquinolin-5-ol .

The specific stereochemistry of the decahydroquinoline (B1201275) product would depend on the catalyst and conditions used.

| Reduction Type | Conditions | Product |

| Partial (Pyridine Ring) | H₂, Pd/C, lower pressure/temp | 6-methyl-1,2,3,4-tetrahydroquinolin-5-ol |

| Complete (Both Rings) | H₂, Raney Ni, high pressure/temp | 6-methyldecahydroquinolin-5-ol |

Intramolecular Cyclization Reactions in Derivative Synthesis

While this compound itself does not undergo intramolecular cyclization, it serves as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. mdpi.com By introducing appropriate functional groups onto the quinoline scaffold, subsequent intramolecular reactions can generate new rings. This strategy is a powerful tool in medicinal chemistry for creating novel molecular architectures. nih.gov

For example, a derivative could be prepared by acylating the hydroxyl group at C-5 with a reagent containing a terminal alkyne. The resulting compound could then undergo an electrophilic or radical-triggered cyclization to form a new ring fused to the C-5 and C-6 positions. nih.govresearchgate.net Another approach would involve introducing two reactive functional groups at adjacent positions, such as an amino group at C-4 and a carboxyl group at C-5 (via a multi-step synthesis), which could then be induced to cyclize and form a fused lactam ring.

Condensation Reactions with Varied Reagents

The functional groups of this compound allow it to participate in various condensation reactions.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group at C-5 imparts phenolic character to the molecule. As such, it can undergo condensation with aldehydes and ketones. For instance, reaction with formaldehyde (B43269) in the presence of an acid or base catalyst could lead to the formation of polymeric structures or, under controlled conditions, methylene-bridged dimers.

Reactions at the Activated Ring Positions: The electron-rich nature of the benzene ring, particularly at the C-8 position, makes it suitable for electrophilic condensation reactions. A notable example is the coupling with diazonium salts (Ar-N₂⁺) to form highly colored azo compounds. This reaction involves the electrophilic attack of the diazonium ion on the activated C-8 position to yield an 8-(aryldiazenyl)-6-methylquinolin-5-ol derivative, a type of azo dye.

Derivatization Strategies and Analogue Design

Functionalization at Various Positions of the Quinoline (B57606) Ring System

The functionalization of the quinoline ring is a key strategy for expanding the chemical space and pharmacological profile of its derivatives. rsc.org For 6-Methylquinolin-5-ol, derivatization can be targeted at several positions, including the hydroxyl and methyl groups, as well as various C-H bonds on the heterocyclic and carbocyclic rings.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for regioselective functionalization. nih.govscilit.com While the existing methyl and hydroxyl groups on the benzene (B151609) ring of this compound will influence the reactivity and regioselectivity of these reactions, general principles of quinoline chemistry can be applied. For instance, direct C-H functionalization often targets the C2 and C8 positions of the quinoline N-oxide counterpart. nih.gov However, the presence of the 6-methyl group might electronically influence these transformations. nih.gov

Key functionalization approaches include:

O-Alkylation/O-Acylation: The phenolic hydroxyl group at C5 is a prime site for modification to produce ethers and esters, which can alter the compound's solubility, lipophilicity, and hydrogen bonding capacity.

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methyl groups activates the benzene ring for reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and para to these activating groups are the most likely sites for substitution.

C-H Activation/Functionalization: Palladium, rhodium, and copper catalysts can be employed for direct arylation, alkylation, or amination at various positions of the quinoline core. nih.govscilit.com For example, Rh(I)-catalyzed alkylation is a known method for modifying quinolines. scilit.com

Oxidation of the Methyl Group: The C6-methyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further derivatization, such as the formation of amides, esters, or Schiff bases.

Design of Substituted Quinaldine (B1664567) Derivatives

Quinaldine (2-methylquinoline) derivatives are a significant subclass of quinolines. While this compound is not a quinaldine itself, the principles used to modify the methyl group in quinaldines can be applied to its C6-methyl group. The functionalization of C(sp³)–H bonds in methylquinolines allows for the synthesis of diverse derivatives. nih.gov

Strategies for modifying the methyl group include:

Condensation Reactions: The methyl group can be activated to participate in condensation reactions with aldehydes and other electrophiles. For instance, a HOAc-catalyzed nucleophilic addition of 2-methylquinolines to aldehydes has been described, a reaction that could potentially be adapted for the 6-methyl position under specific conditions. researchgate.net

Oxidative Functionalization: Direct oxidative C–H bond functionalization can convert the methyl group into a formyl group (quinoline formaldehyde) using systems like I2–DMSO. researchgate.net This creates a versatile intermediate for further synthesis.

Metal-Catalyzed Methylation/Alkylation: Rh(III)-catalyzed methylation of the C(sp³)-H bond of 8-methylquinolines has been achieved using organoboron reagents, suggesting that similar late-stage functionalization could be explored for the 6-methyl position. researchgate.net

These transformations allow for the extension of the carbon skeleton and the introduction of new functional groups, significantly altering the molecule's steric and electronic properties.

Incorporation of Heterocyclic Moieties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design. Incorporating other heterocyclic moieties onto the this compound scaffold can lead to compounds with novel or enhanced biological activities.

Commonly incorporated heterocycles include:

Nitrogen Heterocycles: Rings such as pyrazole, piperazine, morpholine (B109124), and isatin (B1672199) can be linked to the quinoline core. mdpi.combanglajol.info For example, isatin (1H-indole-2,3-dione) is a versatile pharmacophore that can be modified at multiple positions and linked to other scaffolds, often via a hydrazone linkage, to create hybrids with potential antibacterial or anticancer properties. mdpi.com

Oxygen and Sulfur Heterocycles: Furan (B31954), thiophene, and thiazole (B1198619) rings can be introduced. The synthesis of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) and its analogues demonstrates the successful incorporation of a furan ring to create potent bioactive molecules. nih.gov

Fused Ring Systems: Derivatives can be designed where another heterocyclic ring is fused to the quinoline system, creating more complex polycyclic structures like pyrrolo[2,1-a]isoquinolines. nih.gov

The following table summarizes representative heterocyclic moieties and their potential attachment points on the this compound core.

| Heterocyclic Moiety | Potential Attachment Point on this compound | Resulting Linkage/Functionality |

| Isatin | C5-OH (via linker) or C6-CH₃ (after functionalization) | Hydrazone, Amide |

| Piperazine | C6-CH₃ (after conversion to -CH₂Br) | Amine |

| Furan | C2, C4, or C8 (via C-H activation/coupling) | C-C Bond |

| Morpholine | C5-OH (via ether linkage) | Ether |

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule responsible for its biological activity. georgiasouthern.edu For derivatives of this compound, SAR studies would involve synthesizing a library of analogues with systematic modifications and evaluating their effects on a specific biological target.

Key principles of SAR that can be applied include:

Influence of Substituent Position: The location of a functional group on the quinoline ring is critical. For example, in a series of 4-arylamino-quinazoline derivatives, a fluorine substituent at the C-2 position of the benzene ring was vital for inhibitory activity, whereas substitution at other positions was less effective. mdpi.com

Effect of Electronic Properties: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) versus electron-withdrawing groups (e.g., -CF₃, -CN) can dramatically alter a molecule's interaction with its target. In one study on YC-1 analogues, derivatives with electron-withdrawing groups showed higher inhibitory activity compared to those with electron-donating groups. nih.gov

Steric Factors: The size and shape of substituents can influence binding affinity. Bulkier groups may enhance van der Waals interactions but can also cause steric hindrance, preventing the molecule from fitting into a binding pocket. mdpi.com

Lipophilicity and Hydrogen Bonding: Modification of the C5-hydroxyl group to an ether or ester, or introducing polar groups elsewhere, would alter the molecule's lipophilicity (logP) and its ability to act as a hydrogen bond donor or acceptor, which are critical for membrane permeability and target binding.

The table below illustrates a hypothetical SAR study on this compound derivatives targeting a protein kinase.

| Modification on this compound | Rationale | Predicted Impact on Activity |

| C5-OH to C5-OCH₃ | Remove H-bond donor, increase lipophilicity | Activity may decrease if H-bond is critical; may increase if hydrophobic pocket is present |

| Add F to C7 or C8 | Introduce electron-withdrawing group | May enhance binding through polar interactions |

| C6-CH₃ to C6-COOH | Introduce H-bond donor/acceptor and charge | Could form new salt bridge or H-bond interactions, potentially increasing activity |

| Add phenyl group at C2 | Increase size and hydrophobicity | May improve potency through additional hydrophobic interactions |

Stereoselective Synthesis of Chiral Derivatives

Chirality plays a crucial role in the biological activity of many pharmaceuticals, as different enantiomers can have distinct pharmacological and toxicological profiles. The introduction of stereocenters into the this compound scaffold can be achieved through stereoselective synthesis.

One common approach involves the modification of the quinoline ring to create chiral centers. For instance, the reduction of a dihydroisoquinoline, a related heterocyclic system, can be performed using asymmetric transfer hydrogenation (ATH) with chiral catalysts to produce chiral tetrahydroisoquinolines with high enantiomeric excess. mdpi.com A similar strategy could be envisioned for derivatives of this compound, where the pyridine (B92270) ring is selectively reduced.

Another strategy is the attachment of a chiral side chain. This can be accomplished by reacting a functionalized this compound with an enantiomerically pure building block. For example, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols is a known method to produce chiral morpholine derivatives, which could then be attached to the quinoline core. banglajol.info The development of practical, stereoselective radical cyclization procedures also provides access to optically pure precursors that can be incorporated into larger molecules. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental data for 6-Methylquinolin-5-ol was found.

¹H NMR Analysis

Detailed proton NMR data, including chemical shifts (δ) and coupling constants (J), are not available in the searched literature.

¹³C NMR Analysis

Specific carbon-13 chemical shift assignments for this compound are not documented in the available resources.

Multinuclear NMR Techniques

Information regarding the application of multinuclear NMR techniques to the study of this compound could not be located.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

No specific experimental IR or FTIR spectra for this compound were found.

Functional Group Identification and Chemical Bond Analysis

While one would expect to observe characteristic vibrational frequencies for O-H, C-H (aromatic and methyl), C=C, and C=N bonds, specific wavenumber data from experimental spectra are not available.

Analysis of Molecular Vibrational Modes

A detailed analysis of the molecular vibrational modes for this compound is contingent on the availability of its experimental IR or FTIR spectrum, which is not currently published.

Protein Secondary Structure Analysis through Amide Bands

While this compound itself does not possess amide bonds, its derivatives are instrumental in studying the secondary structure of proteins. When a quinoline (B57606) derivative interacts with a protein, such as bovine serum albumin (BSA), it can induce conformational changes. These changes are observable using techniques like Fourier-transform infrared (FT-IR) spectroscopy, which analyzes the protein's amide I and amide II bands. nih.gov

The amide I band, found between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone and is highly sensitive to the protein's secondary structure. leibniz-fli.demdpi.combiorxiv.org The amide II band, located between 1510 and 1580 cm⁻¹, results from N-H bending and C-N stretching vibrations. leibniz-fli.de By monitoring shifts in the position and intensity of these bands upon the introduction of a 6-methylquinoline (B44275) derivative, researchers can deduce alterations in the protein's α-helix and β-sheet content. nih.govmdpi.com For instance, a study on a related compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol, demonstrated that its binding to BSA led to discernible changes in the protein's secondary structure, indicating that such compounds can modulate protein conformation. nih.gov

Table 1: Key Amide Bands for Protein Secondary Structure Analysis

| Amide Band | Wavenumber Range (cm⁻¹) | Primary Vibrational Modes | Correlation with Secondary Structure |

|---|---|---|---|

| Amide I | 1600 - 1700 | C=O stretching | Highly sensitive to α-helix, β-sheet, and random coil content. |

| Amide II | 1510 - 1580 | N-H bending, C-N stretching | Conformationally sensitive, complements Amide I data. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. nih.gov For this compound (C₁₀H₉NO), standard mass spectrometry would show a molecular ion peak corresponding to its nominal mass.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass-to-charge ratio (m/z) with extremely high accuracy. measurlabs.comolonspa.com This allows for the determination of the exact molecular mass and, consequently, the elemental formula. measurlabs.com For this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions, providing unambiguous identification. nih.gov Techniques like Time-of-Flight (TOF) MS are often employed for such accurate mass measurements of quinoline derivatives. nih.gov

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO |

| Calculated Exact Mass | 159.06841 Da |

| Nominal Mass | 159 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a volatile mixture. emerypharma.combirchbiotech.com In the context of this compound, GC-MS serves as an essential tool for assessing its purity.

In this method, the sample is vaporized and passed through a gas chromatography column, which separates this compound from any impurities or byproducts based on differences in their boiling points and interactions with the column's stationary phase. emerypharma.commdpi.comnih.gov As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio. birchbiotech.com The resulting mass spectrum provides a molecular fingerprint, allowing for the definitive identification of the main compound and the characterization of any trace impurities. nih.govemerypharma.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. msu.edursc.org Molecules with conjugated π-electron systems, such as the quinoline ring in this compound, absorb light in the UV or visible regions of the electromagnetic spectrum. libretexts.org

The UV-Vis spectrum of this compound is characterized by specific wavelengths of maximum absorbance (λmax). These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic system. libretexts.org The position and intensity (molar absorptivity, ε) of these bands are influenced by the molecular structure and the solvent used. The extended conjugation of the quinoline system results in strong absorption in the UV region. libretexts.orgdocbrown.info

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. mdpi.com While powder XRD can be used to identify crystalline phases, Single-Crystal X-ray Diffraction (SCXRD) provides the precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in the crystal lattice. creative-biostructure.comyoutube.com

For this compound, growing a suitable single crystal allows for SCXRD analysis. This technique involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. creative-biostructure.com Analysis of this pattern yields a detailed structural model.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic properties of fluorescent molecules, known as fluorophores. Quinoline and many of its derivatives are known to be fluorescent. Upon absorbing light at a specific excitation wavelength, this compound can be promoted to an excited electronic state. It then relaxes back to the ground state by emitting light at a longer wavelength (the emission wavelength). nih.gov

The fluorescence spectrum, characterized by its excitation and emission maxima and quantum yield, can be used for both qualitative and quantitative analysis. The fluorescence properties are often highly sensitive to the molecule's local environment, making fluorescent quinoline derivatives like this compound valuable as probes in biological and material science applications. nih.govmyskinrecipes.com For example, changes in the fluorescence of a quinoline derivative can signal its binding to a macromolecule like a protein. nih.gov

Steady-State Fluorescence Studies

Steady-state fluorescence spectroscopy is a fundamental technique used to investigate the electronic properties of fluorescent molecules like this compound. This method involves exciting the molecule at a fixed wavelength and measuring the resulting emission spectrum. The resulting spectrum provides information about the molecule's emission maxima and intensity, which are highly sensitive to the local environment. For quinoline derivatives, fluorescence is a key characteristic, and studies on related compounds like 6-methoxyquinoline (B18371) show emission bands that can be assigned to different states, such as protonated forms, locally excited states, or dimers formed via hydrogen bonding. The sensitivity of the fluorescence to the microenvironment allows such compounds to be used as probes, for instance, in studying micelles.

Synchronous Fluorescence Techniques

Synchronous fluorescence spectroscopy is an advanced technique that involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength interval (Δλ). This approach simplifies complex spectra, narrows the spectral bands, and enhances the specificity for identifying components in a mixture. While specific synchronous fluorescence studies on this compound are not detailed in the available literature, this technique would be instrumental in resolving the fluorescence spectra of the compound from other fluorophores or background interference, providing a clearer fingerprint of its electronic transitions.

Excitation/Emission Matrix Fluorescence

Excitation/Emission Matrix (EEM) fluorescence, also known as a fluorescence landscape, provides a comprehensive three-dimensional map of a molecule's fluorescence properties. It consists of a series of emission spectra recorded at sequential excitation wavelengths. This powerful technique generates a unique topographical contour plot that serves as a distinctive signature for the compound. For this compound, an EEM would characterize its complete fluorescence profile, identifying all excitation and emission maxima and revealing complex interactions or the presence of different fluorescent species in a sample.

Elucidation of Quenching Mechanisms (Static and Dynamic)

Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by various molecular interactions. This phenomenon is a powerful tool for investigating biochemical and biophysical systems. Quenching mechanisms are typically classified as either dynamic or static.

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on diffusion and temperature.

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

The Stern-Volmer equation is commonly used to analyze quenching data. Studies on related quinolinium cations demonstrate that hydroxy compounds, such as water and alcohols, can act as quenchers. The mechanism can involve the formation of emissive exciplexes between the excited quinolinium and the quencher. A proposed mechanism in these systems is a concerted photoinduced proton-coupled electron transfer (PCET), where an electron is donated to the photoexcited quinolinium cation and a proton is transferred to a second hydrogen-bonded molecule.

| Characteristic | Dynamic Quenching | Static Quenching |

|---|---|---|

| Mechanism | Collisional deactivation of the excited state | Formation of a non-fluorescent ground-state complex |

| Effect on Lifetime | Decreases excited-state lifetime | Does not affect excited-state lifetime |

| Temperature Dependence | Quenching constant increases with temperature | Quenching constant decreases with temperature |

| Stern-Volmer Plot | Linear or upward curvature | Linear, but lifetime studies show no change |

Luminescence Properties and Quantum Yield Analysis

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful technique for analyzing the vibrational modes of a molecule, providing a detailed fingerprint of its molecular structure. A comprehensive study of the closely related compound 6-Methylquinoline (6MQ), which lacks the hydroxyl group, provides significant insight into the expected vibrational modes. For a molecule like 6MQ with 20 atoms, 54 normal modes of vibration are expected. The analysis involves interpreting the experimental Fourier Transform (FT) Raman spectra with the aid of computational methods like Density Functional Theory (DFT). The vibrational modes are assigned to specific molecular motions such as C-H stretching, C-C stretching, ring vibrations, and methyl group deformations.

Below is a table summarizing some of the key vibrational mode assignments for the related compound 6-Methylquinoline, based on experimental and calculated frequencies. The presence of the 5-ol group in this compound would introduce new modes (e.g., O-H bending, C-O stretching) and perturb the existing ring vibrations.

| Observed Frequency (cm⁻¹) (Raman) | Calculated Frequency (cm⁻¹) | Assignment (for 6-Methylquinoline) |

|---|---|---|

| 3065 | 3068 | C-H Stretch |

| 1618 | 1615 | C-C Stretch |

| 1505 | 1508 | Ring Stretch |

| 1385 | 1386 | C-H in-plane bend |

| 1035 | 1034 | Trigonal bend |

| 830 | 828 | C-H out-of-plane bend |

| 525 | 524 | Ring deformation |

Surface Analysis Techniques for Material Applications

In material science, the surface properties of a compound are often as important as its bulk characteristics. Surface analysis techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are crucial for characterizing materials that incorporate this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. In applications such as corrosion inhibition, where quinoline derivatives are used to form protective films, SEM is used to visualize the surface morphology of the metal with and without the inhibitor. It can reveal the formation of a smoother, more uniform surface layer, indicating effective protection.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides quantitative elemental and chemical state information from the top few nanometers of a material. XPS works by irradiating a surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. In the context of material applications, XPS can:

Confirm the presence of the inhibitor on the material surface.

Identify the chemical state of elements, for example, determining the oxidation state of a metal (e.g., Fe(0), Fe(II), Fe(III)) on a corroding surface.

Elucidate the adsorption mechanism by detecting interactions between the atoms in the quinoline derivative (like nitrogen and oxygen) and the metal surface.

These techniques are essential for understanding how molecules like this compound interact with surfaces, which is critical for developing new functional materials, coatings, and corrosion inhibitors.

Electrochemical Characterization

The electrochemical behavior of quinoline and its derivatives is a subject of significant scientific interest due to their broad range of applications in areas such as medicinal chemistry, corrosion inhibition, and materials science. The redox properties of these compounds are crucial for understanding their reaction mechanisms, biological activity, and potential for use in electrochemical sensors and devices. This section focuses on the electrochemical characterization of this compound, detailing its reduction and oxidation potentials and its behavior under Electrochemical Impedance Spectroscopy (EIS).

Determination of Reduction and Oxidation Potentials

The electrochemical oxidation and reduction of quinoline derivatives are complex processes influenced by factors such as the molecular structure, the presence of substituents, and the experimental conditions, including the pH of the solution. The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group on the quinoline scaffold of this compound is expected to influence its redox potentials. Generally, electron-donating groups like methyl and hydroxyl groups can facilitate oxidation by increasing the electron density of the aromatic system.

Studies on related hydroxyquinoline compounds have shown that their oxidation mechanism often involves the transfer of both electrons and protons. The nitrogen atom within the quinoline ring can participate in these processes, often becoming protonated during oxidation. For instance, research on various hydroxyquinolines has demonstrated that the oxidation can be a multi-electron and multi-proton process, with the exact mechanism being dependent on the specific molecular structure and the presence of proton acceptors in the medium.

A detailed electrochemical study, likely employing techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), would be necessary to precisely determine the reduction and oxidation potentials of this compound. Such an analysis would provide quantitative data on the potentials at which the compound undergoes redox reactions, offering a deeper understanding of its electronic properties.

Table 1: Hypothetical Electrochemical Potentials of this compound and Related Compounds

| Compound | Oxidation Potential (V) | Reduction Potential (V) | Method | Reference |

| This compound | Data not available | Data not available | CV/DPV | N/A |

| 8-hydroxy-quinoline-5-carbaldehyde | 1.349, 1.637 | Data not available | CV | |

| 6-(dimethylamino)quinoline-5-carbaldehyde | 1.276, 1.662 | Data not available | CV |

This table is intended for illustrative purposes and highlights the lack of specific experimental data for this compound. The provided data for related compounds is to give context to the expected electrochemical behavior.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrochemical systems, including the study of electrode surfaces, corrosion processes, and the behavior of molecules at interfaces. An EIS experiment involves applying a small amplitude AC potential to an electrochemical cell and measuring the resulting current to determine the system's impedance over a range of frequencies.

In the context of this compound, EIS could be employed to study its interaction with electrode surfaces, for example, to understand its potential as a corrosion inhibitor. The adsorption of organic molecules like quinoline derivatives onto a metal surface can alter the electrochemical interface, leading to changes in the impedance characteristics of the system. These changes can provide information about the formation of a protective layer, its resistance, and its capacitance.

While direct EIS studies on this compound were not found in the provided search results, research on other quinoline derivatives has demonstrated the utility of this technique. For instance, EIS has been used to characterize the protective film formed by a pyrano[3,2-c]quinoline derivative on a copper surface, confirming its role as a corrosion inhibitor.

A typical EIS analysis for a compound like this compound in a corrosive environment would involve measuring the impedance spectra with and without the compound. The data is often represented as a Nyquist plot (plotting the imaginary part of impedance against the real part) or Bode plots. Analysis of these plots can yield parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor are typically indicative of the formation of an effective protective film on the metal surface.

Table 2: Hypothetical EIS Parameters for a Metal Surface in the Presence and Absence of this compound

| System | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (%) |

| Metal in corrosive medium | Data not available | Data not available | N/A |

| Metal in corrosive medium + this compound | Data not available | Data not available | Data not available |

This table illustrates the type of data that would be obtained from an EIS study investigating the corrosion inhibition properties of this compound. The lack of available data prevents the inclusion of specific numerical values.

Further experimental work is required to fully characterize the electrochemical properties of this compound using techniques like cyclic voltammetry and electrochemical impedance spectroscopy to provide concrete data for its reduction and oxidation potentials and its behavior in various electrochemical systems.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. arxiv.orgscielo.org.mxrsc.org This method allows for the accurate calculation of various molecular properties that are crucial for understanding chemical behavior.

Analysis of Molecular Descriptors (e.g., Chemical Hardness, Softness, Electronegativity, Electrophilicity, Dipole Moment)Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons.

These descriptors are instrumental in rationalizing the reactivity patterns of molecular systems. dergipark.org.tr

Simulation of Spectroscopic Data (NMR, IR, UV-Vis Absorption Spectra)DFT calculations are widely used to simulate various types of spectra, which can aid in the interpretation of experimental data.eurjchem.comresearchgate.net

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts, providing insights into the electronic environment of the nuclei. dergipark.org.trscielo.org.mx

IR Spectra: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared spectrum. These calculations help in assigning specific vibrational modes to the observed experimental bands. ahievran.edu.trresearchgate.netnih.gov

UV-Vis Absorption Spectra: The electronic transitions that give rise to UV-Vis absorption can be simulated to predict the maximum absorption wavelengths (λmax). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. dergipark.org.tr These models use molecular descriptors (physicochemical, topological, electronic, etc.) to predict the activity of new, unsynthesized compounds. jmchemsci.comnih.govpensoft.net The development of a QSAR model for 6-Methylquinolin-5-ol would require a dataset of structurally similar compounds with measured biological activities. Such a study would be valuable for guiding the design of new quinoline (B57606) derivatives with enhanced properties.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govopenmedicinalchemistryjournal.com This method is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein of interest. nih.gov

While specific molecular docking studies on this compound are not readily found, research on analogous quinoline derivatives provides a framework for predicting its potential interactions with biological targets. For instance, studies on various quinoline-based compounds have revealed their potential to interact with a range of protein targets, including kinases, which are crucial in cell signaling pathways. nih.govresearchgate.net

The binding of a ligand like this compound to a protein's active site is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The specific binding mode and affinity are determined by the three-dimensional structure of both the ligand and the protein's binding pocket.

Based on the structure of this compound, which features a hydroxyl group (a hydrogen bond donor and acceptor) and a methyl group, along with the aromatic quinoline core, it is plausible to predict its interaction with various protein active sites. For example, the hydroxyl group could form key hydrogen bonds with polar amino acid residues, while the quinoline ring system could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl group could contribute to hydrophobic interactions within a nonpolar pocket of the active site.

To illustrate the potential interactions, the following table outlines hypothetical binding interactions of this compound with a generic protein active site, based on common interactions observed for similar quinoline derivatives.

| Interaction Type | Potential Interacting Residue (Example) | Moiety of this compound Involved |

| Hydrogen Bond | Serine, Threonine, Aspartate, Glutamate | 5-hydroxyl group |

| Hydrogen Bond | Backbone amide | Quinoline nitrogen |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Quinoline ring system |

| Hydrophobic | Leucine, Isoleucine, Valine | 6-methyl group, quinoline ring |

This table represents a hypothetical prediction of interactions and is not based on experimental data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. mdpi.com While specific MD simulation studies focused on this compound are not available, the methodology has been extensively applied to quinoline derivatives to understand their behavior in various environments. researchgate.netnih.gov

MD simulations can be employed to analyze the conformational flexibility of this compound. The molecule itself is relatively rigid due to the fused aromatic ring system. However, the orientation of the hydroxyl group's hydrogen atom can vary, and the methyl group can rotate. An MD simulation would track the movements of all atoms in the molecule over a period of time, revealing the preferred conformations and the energy barriers between them. In a biological context, MD simulations of a this compound-protein complex could provide insights into the stability of the binding mode predicted by molecular docking. nih.gov The simulation would show how the ligand and the protein's active site residues adapt to each other, and whether key interactions are maintained throughout the simulation. The root mean square deviation (RMSD) of the ligand's position relative to the protein's binding site is often used as a measure of binding stability. A stable RMSD value over the course of the simulation suggests a stable binding mode.

Adsorption Studies (e.g., Monte Carlo Simulations)

Adsorption studies investigate the accumulation of molecules on a surface. Monte Carlo (MC) simulations are a powerful computational tool for modeling adsorption processes by randomly sampling different configurations of the system to determine the most probable distribution of molecules between a fluid phase and a solid surface.

Specific adsorption studies of this compound are not documented in the literature. However, research on the adsorption of quinoline and its methylated derivatives on various materials, such as zeolites, provides valuable insights into the potential adsorption behavior of this compound. These studies often utilize Grand Canonical Monte Carlo (GCMC) simulations to predict adsorption isotherms, which relate the amount of adsorbed substance to its pressure or concentration at a constant temperature.

A hypothetical GCMC simulation of this compound adsorption on a surface like graphite (B72142) or a metal oxide would involve placing the molecule in a simulation box with the surface and then randomly attempting to insert, delete, or move molecules. The interactions between the molecule and the surface, as well as between the molecules themselves, would be calculated using a force field. The simulation would yield information about the preferred adsorption sites, the orientation of the adsorbed molecules, and the adsorption energy.

Electron Density Distribution Analysis (e.g., Bader Analysis)

The electron density distribution of a molecule provides fundamental information about its chemical bonding and reactivity. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework for analyzing the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds. utexas.edu

A Bader analysis of the calculated electron density of this compound would reveal the charge distribution within the molecule. The analysis would partition the total electron density into atomic regions, and by integrating the density within each region, an effective atomic charge can be assigned to each atom. This would provide a quantitative measure of the polarity of the bonds within the molecule. For example, the analysis would likely show a net negative charge on the nitrogen and oxygen atoms due to their higher electronegativity, and net positive charges on the carbon and hydrogen atoms.

The topological analysis of the electron density at the bond critical points (BCPs) – points of minimum electron density between two bonded atoms – provides further insight into the nature of the chemical bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. A high value of ρ indicates a strong bond, while the sign of ∇²ρ can distinguish between shared-electron (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0).

For this compound, a Bader analysis would be expected to show:

Covalent bonds: For the C-C, C-H, C-N, and C-O bonds within the molecule, the analysis would likely reveal BCPs with ∇²ρ < 0, characteristic of shared interactions.

Polarity: The charges on the atoms would quantify the polarity of bonds like C-O and C-N.

Intramolecular interactions: It might also be possible to identify weaker intramolecular interactions, such as hydrogen bonding between the 5-hydroxyl group and the lone pair of the quinoline nitrogen, if the conformation allows.

Biological Activity Mechanisms and Structure Activity Relationships Sar

Antimicrobial Activity Investigations

Derivatives of the quinoline (B57606) scaffold have been extensively studied for their antimicrobial properties. While specific research on 6-Methylquinolin-5-ol is limited, the broader class of quinoline compounds demonstrates potent activity against various pathogens through defined mechanisms of action.

DNA Gyrase Inhibition: Quinolones are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. nih.govconsensus.app By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks, which ultimately results in bacterial cell death. nih.govnih.gov This mechanism of action is central to the antibacterial effects of many quinolone-based drugs. The interaction involves the quinolone molecule, the DNA, and the gyrase enzyme, forming a ternary complex that blocks the progression of the DNA replication fork. nih.gov

Biofilm Formation Inhibition: Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Quinoline derivatives have emerged as promising agents for disrupting biofilm formation. nih.gov Studies on various quinoline-based compounds have demonstrated their ability to inhibit biofilm development in clinically relevant pathogens such as Vibrio cholerae and Staphylococcus aureus. nih.govnih.gov The mechanism often involves interfering with the initial stages of bacterial adhesion and maturation of the biofilm structure. For instance, certain 4(3H)-quinazolinone derivatives, structurally related to quinolines, have been shown to efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anticancer Activity Research

The quinoline core is a key pharmacophore in the development of novel anticancer agents. mdpi.com Research on derivatives closely related to this compound has uncovered multiple mechanisms through which these compounds exert their cytotoxic effects on cancer cells.

Apoptosis Induction: A key mechanism for the anticancer activity of many quinoline derivatives is the induction of apoptosis, or programmed cell death. For example, a novel quinoline-based second-generation mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been shown to induce apoptosis through a mitochondrial-dependent pathway in human leukemia HL-60 cells. nih.gov This was confirmed by assays showing loss of mitochondrial membrane potential and activation of caspases. nih.gov Similarly, studies on other quinoline derivatives have demonstrated the activation of caspases-9 and -3, key executioners in the apoptotic cascade. Luteolin, a flavonoid that can induce apoptosis, has been shown to upregulate Death Receptor 5 (DR5), initiating the extrinsic apoptotic pathway. nih.gov

Cell Proliferation Inhibition: Beyond inducing cell death, quinoline derivatives are potent inhibitors of cancer cell proliferation. mdpi.com The dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs) by 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives led to powerful antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. nih.gov This inhibition of key signaling pathways effectively halts the uncontrolled cell division characteristic of cancer.